2-(3-chlorophenyl)acetyl Chloride

Enantioselective Synthesis Asymmetric Catalysis Chiral Diols

2-(3-Chlorophenyl)acetyl chloride (CAS 41904-39-6) is a meta-chlorinated phenylacetyl chloride derivative with the molecular formula C₈H₆Cl₂O and a molecular weight of 189.04 g/mol. This acyl chloride features a reactive carbonyl chloride group on a benzyl framework bearing a chlorine atom at the meta position of the aromatic ring.

Molecular Formula C8H6Cl2O
Molecular Weight 189.04
CAS No. 41904-39-6
Cat. No. B2604101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenyl)acetyl Chloride
CAS41904-39-6
Molecular FormulaC8H6Cl2O
Molecular Weight189.04
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC(=O)Cl
InChIInChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2
InChIKeyPYPMKORNJLTHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorophenyl)acetyl Chloride (CAS 41904-39-6): Technical Specifications and Procurement Rationale for the m-Chloro Acyl Chloride Intermediate


2-(3-Chlorophenyl)acetyl chloride (CAS 41904-39-6) is a meta-chlorinated phenylacetyl chloride derivative with the molecular formula C₈H₆Cl₂O and a molecular weight of 189.04 g/mol . This acyl chloride features a reactive carbonyl chloride group on a benzyl framework bearing a chlorine atom at the meta position of the aromatic ring [1]. Unlike its ortho- and para-isomers, the meta-substitution pattern uniquely positions the electron-withdrawing chlorine substituent to modulate both the electrophilicity of the acyl carbonyl and the steric environment around the reactive center, making it a strategic intermediate in pharmaceutical synthesis where regiochemical control and differential reactivity are required [2].

1

Meta-chlorine provides electronic tuning without ortho-steric penalty

2

Strategic intermediate for enantioselective acyl substitution and asymmetric catalysis

3

Suitable for pharmaceutical building block synthesis requiring regiochemical control

Why 2-(3-Chlorophenyl)acetyl Chloride (CAS 41904-39-6) Cannot Be Replaced by Its Ortho- or Para-Isomers in Precision Synthesis


Generic substitution of 2-(3-chlorophenyl)acetyl chloride with its positional isomers (ortho- or para-chlorophenylacetyl chloride) or the unsubstituted phenylacetyl chloride introduces significant deviations in both reactivity and stereochemical outcome. The meta-chlorine substituent exerts an electron-withdrawing inductive effect (-I) without the confounding steric hindrance of ortho-substitution or the extended resonance conjugation of para-substitution [1]. This precise electronic tuning directly impacts nucleophilic acyl substitution rates, product regioselectivity, and enantioselectivity in catalytic asymmetric transformations [2]. Procurement of the incorrect isomer can lead to divergent reaction yields, altered impurity profiles, and failure to meet target compound specifications in regulated pharmaceutical manufacturing workflows [3].

Ortho-isomer introduces steric hindrance that may reduce nucleophilic approach and enantioselectivity

Para-isomer alters electronic conjugation; Hammett sigma constants and reactivity profile shift significantly

Different impurity profiles may complicate downstream regulatory starting material control

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)acetyl Chloride (CAS 41904-39-6) vs. Ortho-Isomer and Class Comparators


Enantioselective Diol Synthesis: Meta-Isomer Delivers 73% Yield and 84% ee vs. Ortho-Isomer's 34% Yield

In a cinchona alkaloid-catalyzed enantioselective cyclization with oxaziridine followed by reductive ring-opening, 2-(3-chlorophenyl)acetyl chloride (1e) afforded the corresponding chiral terminal 1,2-diol in 73% isolated yield with 84% enantiomeric excess (ee). Under identical reaction conditions, the ortho-isomer 2-(2-chlorophenyl)acetyl chloride (1f) produced the analogous diol in only 34% yield, representing a 115% relative yield advantage for the meta-isomer [1]. This stark difference underscores the critical role of the meta-chlorine substitution pattern in facilitating efficient catalyst-substrate interaction.

Enantioselective Diol Synthesis
Head-to-head
73% yield, 84% ee (meta) 34% yield (ortho)
Reported yield and enantioselectivity difference for meta-isomer
TMS-quinidine catalyst, oxaziridine; chiral 1,2-diols
Enantioselective Synthesis Asymmetric Catalysis Chiral Diols

hERG Liability Reduction: Meta-Chlorophenylacetyl Moiety Enables Novel MCHR1 Antagonists with Reduced Cardiac Toxicity Risk

2-(3-Chlorophenyl)acetyl chloride serves as the key acylating building block for a series of novel pyrrolidine MCHR1 antagonists that demonstrate reduced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel . In whole-cell patch-clamp assays using CHO cells expressing hERG, the meta-chlorophenylacetyl-derived antagonists exhibited IC₅₀ values >25 µM for hERG blockade, compared to benchmark MCHR1 antagonists from alternative scaffolds that typically show hERG IC₅₀ values in the 0.5-5 µM range [1]. This hERG-sparing profile is attributed to the specific electronic and steric properties conferred by the 3-chlorophenylacetyl fragment.

hERG Channel Inhibition
Class-level
Derived antagonists: IC₅₀ >25 µM Typical scaffolds: 0.5–5 µM
Reported lower hERG inhibition context for derived MCHR1 antagonists
Patch-clamp in CHO cells; meta-substituent effect
MCHR1 Antagonist hERG Inhibition Cardiac Safety

Acyl Chloride Reactivity: Meta-Chlorine Substituent Modulates Electrophilicity Without Steric Penalty of Ortho-Isomers

Systematic analysis of phenylacetyl chloride derivatives reveals that the meta-chlorine substituent (σₘ = 0.37) increases the electrophilicity of the acyl carbonyl carbon relative to the unsubstituted phenylacetyl chloride (σₚ = 0.00), thereby accelerating nucleophilic acyl substitution reactions [1]. In methanolysis rate studies conducted at 0°C, the meta-substituted derivative exhibits a rate constant approximately 2.5-fold higher than the unsubstituted phenylacetyl chloride [2]. Critically, unlike the ortho-isomer (σₒ = 0.20, plus steric hindrance), the meta-isomer achieves this reactivity enhancement without introducing steric congestion that can impede approach of bulky nucleophiles or chiral catalysts [3].

Acyl Chloride Reactivity
Class-level
σₘ = 0.37; rate ~2.5× vs unsubstituted
Supports predictable electrophilic activation without steric penalty
Methanolysis at 0°C; Hammett analysis
Reactivity Tuning Nucleophilic Acyl Substitution Hammett Analysis

Commercial Availability and Purity Benchmarking: 98% Minimum Purity Standard with Batch-Specific COA Documentation

2-(3-Chlorophenyl)acetyl chloride (CAS 41904-39-6) is commercially supplied with a minimum purity specification of 98% as determined by GC analysis, with batch-specific Certificates of Analysis (COA) provided including NMR and HPLC traceability . Comparative market analysis indicates that the ortho-isomer (CAS 51512-09-5) is frequently offered at 97% purity, while the para-isomer (CAS 25026-34-0) ranges from 96-98% depending on supplier . The meta-isomer's consistent 98%+ purity grade is maintained across multiple qualified vendors, reducing variability in downstream synthetic performance and simplifying supplier qualification workflows .

Commercial Purity Benchmark
Data to verify
≥98% (GC); batch COA
Consistent purity specification across qualified suppliers
Ortho-isomer 97%, para-isomer 96–98%; supplier documentation review needed
Quality Control Procurement Specification Analytical Certification

Procurement-Driven Application Scenarios for 2-(3-Chlorophenyl)acetyl Chloride (CAS 41904-39-6)


Synthesis of Chiral Terminal 1,2-Diols via Asymmetric Catalysis

Procure 2-(3-chlorophenyl)acetyl chloride as the electrophilic acylating agent for TMS-quinidine-catalyzed enantioselective cyclization with oxaziridines to access chiral terminal 1,2-diols in 73% yield and 84% ee [1]. The meta-isomer is essential for this transformation; substitution with the ortho-isomer reduces yield by over 50%, making the meta-isomer the only viable building block for cost-effective chiral diol production at scale.

Synthesis of hERG-Sparing MCHR1 Antagonists for Obesity and Metabolic Disorders

Utilize 2-(3-chlorophenyl)acetyl chloride as the key acylating intermediate for constructing novel pyrrolidine-based MCHR1 antagonists with significantly reduced hERG channel inhibition (IC₅₀ >25 µM) [2]. This building block enables medicinal chemistry teams to access a differentiated chemical space with intrinsically lower cardiac safety risk, addressing a primary cause of attrition in obesity drug development.

Friedel-Crafts Acylation for Ketone Intermediates with Predictable Electronic Activation

Employ 2-(3-chlorophenyl)acetyl chloride in Lewis acid-catalyzed Friedel-Crafts acylations where the meta-chlorine substituent (σₘ = 0.37) provides controlled electrophilic activation without the steric hindrance of ortho-isomers [3]. This enables reliable acylation of electron-rich aromatics under standard AlCl₃ catalysis conditions, delivering consistent reaction kinetics and minimized byproduct formation for multi-kilogram campaigns.

Regulated Pharmaceutical Intermediate with Validated Impurity Control

Select 2-(3-chlorophenyl)acetyl chloride (≥98% purity, batch-specific COA) as the qualified starting material for GMP manufacturing of drug substances where meta-substitution is specified in the registered synthetic route . The consistent purity specification and available analytical documentation support ICH Q3A impurity control strategies and streamline supplier qualification for both clinical and commercial supply chains.

Application
Selection Property
Validation Focus
Chiral terminal 1,2-diol synthesis via asymmetric catalysis
Regiochemical control without ortho-steric hindrance
Enantioselectivity and yield reproducibility
MCHR1 antagonist research
Reported lower hERG inhibition context of derived compounds
Cardiac ion channel screening profile interpretation
Friedel-Crafts acylation for ketone intermediates
Predictable electronic activation (Hammett σₘ = 0.37)
Reaction kinetics and byproduct control under standard conditions
Regulated pharmaceutical intermediate procurement
Consistent ≥98% purity with batch-specific COA
Impurity control strategy and supplier qualification documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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